1-(3-Chloropropoxy)-4-iodobenzene
Description
Properties
IUPAC Name |
1-(3-chloropropoxy)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMSKBGEBHMHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579211 | |
| Record name | 1-(3-Chloropropoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273217-89-3 | |
| Record name | 1-(3-Chloropropoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with 3-Chloropropyl Halides
The most direct route involves reacting 4-iodophenol with 3-chloropropyl bromide or iodide under basic conditions. This method leverages the nucleophilic displacement of the halide by the phenoxide ion.
Representative Procedure
4-Iodophenol (1 equiv) is dissolved in acetone or DMF, followed by addition of potassium carbonate (2.5 equiv) and 3-chloropropyl bromide (1.2 equiv). The mixture is refluxed at 60–80°C for 12–24 hours. Post-reaction, the product is extracted with ethyl acetate and purified via column chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–85% | |
| Optimal Temperature | 70°C | |
| Preferred Base | K₂CO₃ |
Optimization of Reaction Conditions
-Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the phenoxide ion. Yield improvements of 15% are observed compared to acetone.
-Stoichiometry : A 1.2:1 ratio of 3-chloropropyl bromide to 4-iodophenol minimizes di-alkylation byproducts.
Metal-Catalyzed Coupling Approaches
Ullmann-Type Coupling
Copper-catalyzed Ullmann coupling enables ether formation between 4-iodophenol and 1-bromo-3-chloropropane. This method is advantageous for sterically hindered substrates.
Protocol
A mixture of 4-iodophenol (1 equiv), 1-bromo-3-chloropropane (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in toluene is heated at 110°C for 24 hours. The reaction achieves 68% yield with reduced oligomerization.
Nickel-Catalyzed Electrochemical Methods
Recent advances employ nickel catalysts in electrochemical setups to form C–O bonds under mild conditions. A NiCl₂·dme/dtbbpy catalytic system in DMAc solvent facilitates efficient coupling at room temperature.
Electrochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Current Density | 15 mA/cm² | |
| Catalyst Loading | 10 mol% NiCl₂·dme | |
| Yield | 79% |
Halogen Exchange Reactions
Direct Iodination Techniques
For substrates lacking the iodine substituent, iodination can be achieved via electrophilic substitution. 4-(3-Chloropropoxy)benzene is treated with iodine monochloride (ICl) in acetic acid at 40°C, yielding 60–70% of the target compound.
Mechanistic Insight
Iodination proceeds via an iodonium ion intermediate, with the electron-donating 3-chloropropoxy group directing electrophilic attack to the para position.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Temperature (°C) | Catalysts |
|---|---|---|---|
| Classical Alkylation | 85 | 70 | None |
| Ullmann Coupling | 68 | 110 | CuI/Phenanthroline |
| Electrochemical | 79 | 25 | NiCl₂·dme/dtbbpy |
| Halogen Exchange | 70 | 40 | ICl |
Key Observations
- Classical alkylation offers the highest yield but requires excess reagents.
- Electrochemical methods provide energy efficiency and lower temperatures.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost and safety:
-Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.
-Waste Management : Halogenated byproducts (e.g., HBr) require neutralization with NaOH before disposal.
Emerging Methodologies and Innovations
-Photoredox Catalysis : Visible-light-mediated coupling using Ir(ppy)₃ reduces catalyst loading to 2 mol%.
-Biocatalytic Approaches : Lipase-mediated etherification in non-aqueous media achieves 55% yield, though scalability remains challenging.
Chemical Reactions Analysis
1-(3-Chloropropoxy)-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF, acetone), and catalysts (e.g., Pd/C).
Scientific Research Applications
1-(3-Chloropropoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropoxy)-4-iodobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The 3-chloropropoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, while the iodine atom can participate in halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Alkoxy Groups
1-(3-Chloropropoxy)-4-fluorobenzene (C₉H₁₀ClFO, MW: 188.63 g/mol)
- Key Differences : Replaces iodine with fluorine.
- Implications : Fluorine’s smaller atomic radius and higher electronegativity reduce polarizability, making it less reactive in nucleophilic aromatic substitution compared to iodine. This compound has been utilized in synthesizing triazole derivatives with corrosion inhibition properties .
- Applications : Primarily in corrosion inhibitors and click chemistry intermediates .
1-(Ethoxymethoxy)-4-iodobenzene (C₉H₁₁IO₂, MW: 302.09 g/mol)
- Key Differences : Ethoxymethoxy group replaces chloropropoxy.
- This compound’s iodine atom retains utility in cross-coupling reactions, similar to the target compound .
- Applications: Potential intermediate in pharmaceuticals or agrochemicals .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (C₁₅H₁₄ClIO, MW: 372.63 g/mol)
- Key Differences : Incorporates a chloro substituent and a 4-ethoxybenzyl group.
- Implications: The ethoxybenzyl group adds aromaticity and steric bulk, which may stabilize intermediates in catalytic reactions. This compound is explicitly noted as a versatile building block in organic synthesis for pharmaceuticals and materials .
- Applications : Used in synthesizing drugs like dapagliflozin intermediates .
Physicochemical and Reactivity Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling/Melting Points* | Key Reactivity Features |
|---|---|---|---|---|
| 1-(3-Chloropropoxy)-4-iodobenzene | C₉H₁₀ClIO | 312.54 | Not reported | Iodine acts as a leaving group; chloropropoxy enhances electrophilicity. |
| 1-(3-Chloropropoxy)-4-fluorobenzene | C₉H₁₀ClFO | 188.63 | Not reported | Fluorine’s electronegativity reduces aromatic reactivity. |
| 1-(Ethoxymethoxy)-4-iodobenzene | C₉H₁₁IO₂ | 302.09 | Not reported | Ethoxymethoxy group increases solubility in organic solvents. |
| 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | C₁₅H₁₄ClIO | 372.63 | Not reported | Ethoxybenzyl group stabilizes intermediates via resonance. |
Research Findings and Key Insights
- Electronic Effects : The electron-withdrawing chlorine in 3-chloropropoxy enhances the electrophilicity of the aromatic ring, facilitating substitution reactions. In contrast, ethoxymethoxy groups donate electrons, altering reaction pathways .
- Steric Considerations : Bulky substituents (e.g., ethoxybenzyl) reduce reaction rates in crowded catalytic systems but improve regioselectivity .
- Contradictions : While iodobenzene derivatives are broadly used in cross-coupling, fluorine analogs (e.g., 1-(3-Chloropropoxy)-4-fluorobenzene) are more niche, emphasizing halogen-specific reactivity .
Biological Activity
1-(3-Chloropropoxy)-4-iodobenzene, with the CAS number 273217-89-3, is an organic compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H10ClIO
- Molecular Weight : 302.54 g/mol
The compound features a benzene ring substituted with a chloropropoxy group and an iodine atom, which may influence its reactivity and biological interactions.
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have been studied for their ability to inhibit bacterial growth. The presence of halogen substituents (chlorine and iodine) can enhance antimicrobial properties by disrupting microbial cell membranes.
- Enzyme Inhibition : Some studies suggest that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, a related compound demonstrated inhibitory effects on glycogen phosphorylase, which is significant in managing hyperglycemia in diabetic models .
In Vivo Studies
In vivo studies involving similar compounds have shown promising results:
- Hypoglycemic Effects : A study on thiazolidinedione derivatives indicated that compounds with structural similarities to this compound exhibited hypoglycemic activity in diabetic rat models . This suggests potential applications in diabetes management.
Case Studies
- Antimicrobial Testing : A series of tests evaluated the antimicrobial efficacy of halogenated phenolic compounds, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting the hypothesis that halogenation enhances antimicrobial properties.
- Enzyme Inhibition Study : Research highlighted the synthesis of various substituted benzene derivatives and their effects on glycogen phosphorylase. The findings revealed that certain substitutions could lead to improved binding affinity and enzyme inhibition .
Table 1: Biological Activities of Related Compounds
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClIO |
| Molecular Weight | 302.54 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
